
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a naphthalen-1-ylmethyl substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. The naphthalene moiety contributes to increased lipophilicity and aromatic stacking interactions, making it a candidate for targeting hydrophobic binding pockets in proteins.
Preparation Methods
The synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of naphthalene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of naphthalen-1-ylmethanol and 4-aminopyrazole as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-1-ylmethyl pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Potential
Recent investigations into the anticancer effects of naphthalene-based pyrazoles have revealed promising results. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation, particularly in triple-negative breast cancer models. The mechanism often involves the induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, molecular docking studies have been conducted to assess its interaction with Cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones. Such interactions can provide insights into the compound's potential as a therapeutic agent against metabolic disorders .
Biological Research Applications
Biological Activity Studies
The biological activities of this compound have been explored through various assays. These include tests for anti-inflammatory properties and cytotoxicity against different cell lines. The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety profiles of such compounds .
Material Science Applications
Polymer Chemistry
In material science, derivatives of naphthalene and pyrazole are being investigated for their use in polymer synthesis. The incorporation of these compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore their potential in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazol-4-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine with structurally related compounds.
Structural and Electronic Comparisons
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
- Substituents : Methyl groups at pyrazole positions 3 and 5.
- Molecular Formula : C₁₆H₁₇N₃.
- Molecular Weight : 251.33 g/mol .
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine
- Substituents : A piperidine-containing ethyl chain.
- Key Data : Demonstrated a docking score of -7.0 kcal/mol against an unspecified target, suggesting strong binding affinity .
- Impact : The basic piperidine moiety may improve solubility in acidic environments, contrasting with the lipophilic naphthalene group.
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine
- Substituents : A dibromophenylmethyl group.
- This compound was synthesized as an intermediate for Ceapin-A7, a modulator of unfolded protein response pathways .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Substituents : Pyridin-3-yl and cyclopropyl groups.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield) .
- Impact : The pyridine ring enhances polarity, improving aqueous solubility, while the cyclopropyl group adds conformational rigidity.
Data Table: Key Properties of Selected Pyrazol-4-amine Derivatives
Biological Activity
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Related compounds have shown inhibitory effects on specific enzymes and cellular processes, which may provide insights into the expected behavior of this compound.
Target Enzymes and Pathways
- Antimicrobial Activity : The compound has been studied for its effects against various pathogens. For instance, related pyrazole derivatives have demonstrated activity against Rhizoctonia solani, affecting hyphal growth and morphology.
- Anticancer Mechanisms : Pyrazole derivatives often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific pathways involved include those regulating cell cycle progression and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth at low concentrations.
Anticancer Activity
The compound's anticancer potential has been highlighted in various studies:
- Cytotoxicity Testing : In vitro studies have demonstrated that it can inhibit the growth of human cancer cell lines, including breast (MCF-7) and leukemia cells, with IC50 values indicating effective potency .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 0.08 |
Leukemia | 2.12–4.58 |
Case Studies
Several studies have evaluated the biological activity of related pyrazole compounds, providing a contextual framework for understanding the potential of this compound.
Study 1: Anticancer Activity
A study synthesized a series of pyrazoline derivatives, including those related to naphthalene structures. Notably, compounds derived from similar scaffolds exhibited significant anticancer activity against leukemia subpanel cell lines, with some showing GI50 values as low as 2.12 μM .
Study 2: Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with structural similarities to this compound displayed notable inhibition of pro-inflammatory cytokines such as IL-17 and TNFα, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine?
The synthesis typically involves coupling reactions. For example, a Buchwald-Hartwig amination or Ullmann-type coupling can be employed using copper(I) bromide and cesium carbonate as catalysts under reflux conditions. Cyclization of intermediates with reagents like POCl₃ or morpholine-formaldehyde systems may also be used to introduce substituents . Key steps include purification via column chromatography and crystallization from ethanol or dichloromethane/hexane mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks. For instance, aromatic protons in the naphthalene moiety appear as multiplet signals (δ 7.2–8.5 ppm), while pyrazole NH₂ groups show broad singlets (δ ~5.5 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for a related analog) .
- IR Spectroscopy : Identifies functional groups like NH stretches (~3298 cm⁻¹) .
Q. How is purity assessed during synthesis?
Purity is determined via HPLC (≥95% threshold) and thin-layer chromatography (TLC). Residual solvents or byproducts are quantified using ¹H NMR integration or GC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides absolute configuration and bond-length data. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) and refinement using SHELXL (R factor = 0.031) ensure structural accuracy. Hydrogen-bonding networks and π-π stacking interactions can be analyzed to predict stability .
Q. What strategies optimize reaction yields in challenging synthetic steps?
- Catalyst Screening : Copper(I) bromide with cesium carbonate enhances coupling efficiency for aryl-amine bonds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature Control : Reflux at 120°C for 10–48 hours ensures complete cyclization .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the naphthalene or pyrazole positions .
- Biological Assays : Test kinase inhibition (IC₅₀ values via enzymatic assays) or antimicrobial activity (MIC against S. aureus or E. coli) .
- Statistical Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. Data Analysis and Contradictions
Q. How to resolve discrepancies in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Structural Confounders : Compare substituent effects; e.g., trifluoromethyl groups may enhance lipophilicity but reduce solubility, altering activity .
- Replicability : Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods support mechanistic studies of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps) and optimizes geometry for docking studies .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., kinase binding pockets) to rationalize selectivity .
Q. Methodological Resources
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNMQLKBLTLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260709 | |
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-08-1 | |
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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